Eupacunin

X-ray crystallography absolute configuration germacranolide

Eupacunin (CAS 33854-15-8; molecular formula C₂₂H₂₈O₇; MW 404.45 g/mol) is a germacranolide sesquiterpene lactone first isolated from Eupatorium cuneifolium and subsequently from Eupatorium lancifolium. It belongs to the heliangolide subgroup and features an α-methylene-γ-lactone moiety, a C-9 acetate ester, and a C-8 angelate ester.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B1232134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupacunin
Synonymseupacunin
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C
InChIInChI=1S/C22H28O7/c1-7-11(2)21(25)28-18-8-12(3)16(24)10-17(27-15(6)23)13(4)9-19-20(18)14(5)22(26)29-19/h7-9,16-20,24H,5,10H2,1-4,6H3/b11-7-,12-8-,13-9-/t16-,17-,18+,19+,20+/m0/s1
InChIKeyLVPCBECJXWCROK-IYZBVFDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupacunin: A Germacranolide Sesquiterpene Lactone with Antileukemic Activity — Procurement-Relevant Structural and Biological Baseline


Eupacunin (CAS 33854-15-8; molecular formula C₂₂H₂₈O₇; MW 404.45 g/mol) is a germacranolide sesquiterpene lactone first isolated from Eupatorium cuneifolium and subsequently from Eupatorium lancifolium [1]. It belongs to the heliangolide subgroup and features an α-methylene-γ-lactone moiety, a C-9 acetate ester, and a C-8 angelate ester [2]. Eupacunin was identified as a novel antileukemic agent in the National Cancer Institute’s screening program and is one of a limited number of sesquiterpene lactones demonstrating significant in vivo tumor inhibitory activity [3]. Its structure and absolute configuration were unequivocally established by X-ray crystallographic analysis of its o-bromobenzoate derivative [4].

Why Generic Substitution of Eupacunin with Other Germacranolides or Sesquiterpene Lactones Is Scientifically Unjustified


Germacranolides are not a functionally interchangeable class. Even closely related congeners — such as eupacunolin (C-10 hydroxymethyl), desacetyleupacunin (lacking the C-9 acetate), and eupacunoxin (C-8 epoxide) — exhibit distinct biological profiles because the α,β-unsaturated ester side chain adjacent to the γ-lactone and the presence of an allylic alcohol group are both required for in vivo antileukemic activity [1]. Eupacunin possesses both structural motifs: the angelate ester at C-8 and the C-7 hydroxyl group [2]. Furthermore, the α-methylene lactone moiety common to eupacunin, vernolepin, and euparotin acetate confers phosphofructokinase (PFK) inhibitory activity through sulfhydryl reactivity, but the potency and selectivity of this inhibition vary with the nature and position of ester substituents on the germacrane core [3]. Substituting eupacunin with an analog lacking crystallographically verified absolute configuration risks irreproducible biological results, an unacceptable risk in drug discovery or chemical biology procurement decisions.

Eupacunin: Quantitative Differential Evidence Against Closest Analogs and In-Class Comparators


Absolute Configuration Unequivocally Determined by X-Ray Crystallography — A Critical Quality Attribute Absent in Most Germacranolide Analogs

The complete structure, stereochemistry, and absolute configuration of eupacunin were determined by single-crystal X-ray diffraction analysis of eupacunin o-bromobenzoate (C₂₉H₃₁BrO₈, mp 184–186 °C). The derivative crystallized in the monoclinic space group P2₁ with unit cell parameters a = 9.380(4) Å, b = 9.129(4) Å, c = 17.309(5) Å, β = 94.36(5)°, and Z = 2; 1769 significant independent reflections were collected using Cu Kα radiation, and the structure was refined to R = 11.8% [1]. In contrast, the structures of closely related congeners eupacunolin and desacetyleupacunin were assigned only by spectroscopic methods (¹H NMR, IR, MS) without single-crystal X-ray validation [2]. For procurement purposes, eupacunin is the only member of this sub-series whose three-dimensional structure has been crystallographically authenticated, which is essential for computational docking, SAR modeling, and regulatory documentation.

X-ray crystallography absolute configuration germacranolide sesquiterpene lactone structural elucidation

Phosphofructokinase (PFK) Inhibition via Sulfhydryl Reactivity — Shared Mechanism but Context-Specific Potency Among Five Plant-Derived Tumor Inhibitors

Eupacunin inhibits the sulfhydryl enzyme phosphofructokinase (PFK), a key regulatory enzyme of glycolysis. In a direct comparative study, eupacunin, taxodone, taxodione, vernolepin, and euparotin acetate were each demonstrated to inhibit PFK [1]. The inhibition was abolished by the addition of dithiothreitol (DTT) and was protected against by the substrates fructose-6-phosphate and ATP, confirming that the mechanism involves reaction with enzyme thiol groups [2]. Although individual Kᵢ values for eupacunin were not reported in this study, subsequent structure–activity work on 22 melampolide-type sesquiterpene lactones demonstrated that PFK inhibition increases with increasing ester chain length and that the α-methylene lactone is the essential pharmacophore for thiol reactivity [3]. Eupacunin uniquely combines a C-9 acetate (short-chain ester) and a C-8 angelate (α,β-unsaturated C₅ ester), a dual-ester pattern not present in taxodone, taxodione, vernolepin, or euparotin acetate [4].

phosphofructokinase PFK inhibition sulfhydryl enzyme α-methylene lactone tumor inhibitor

In Vitro Cytotoxicity Toward KB Carcinoma Cells — Eupacunin Among a Select Minority of Sesquiterpene Lactones with Demonstrated Activity

Eupacunin demonstrated significant in vitro cytotoxicity toward KB cells (human carcinoma of the nasopharynx), a standard NCI screening model. The Liatrin paper explicitly states: 'Although a considerable number of sesquiterpene lactones have been found to show significant cytotoxicity toward KB carcinoma cell culture, eupacunin is one of the few which shows significant in vivo tumor inhibitory activity' [1]. This places eupacunin in a select subset of germacranolides that translate from in vitro cytotoxicity to in vivo efficacy. In the 1981 Herz study, eupacunin was isolated alongside eupacunolin and desacetyleupacunin from E. lancifolium and was characterized as 'cytotoxic and/or antileukaemic' [2]. However, separate ED₅₀ or IC₅₀ values for individual compounds were not reported in that study, limiting direct quantitative comparison among the three congeners. The structural features required for in vivo activity — an α,β-unsaturated ester side chain adjacent to the γ-lactone and an allylic alcohol — are both present in eupacunin [3].

KB carcinoma cytotoxicity nasopharyngeal carcinoma sesquiterpene lactone in vitro antitumor

Molecular Differentiation from Eupacunolin: C-10 Methyl vs. Hydroxymethyl Determines Lipophilicity and Hydrogen-Bonding Capacity

Eupacunin (C₂₂H₂₈O₇, MW 404.45 g/mol, TPSA 99.10 Ų, ALogP 2.902) differs from its closest congener eupacunolin (C₂₂H₂₈O₈, MW 420.45 g/mol, TPSA ~119 Ų) by a single atomic substitution at C-10: a methyl group (−CH₃) in eupacunin versus a hydroxymethyl group (−CH₂OH) in eupacunolin [1]. This substitution increases the molecular weight by 16 g/mol (~4%), raises the topological polar surface area by approximately 20% (from 99 to 119 Ų), and introduces an additional hydrogen-bond donor, all of which can significantly alter membrane permeability, pharmacokinetics, and target binding [2]. The SAR study of nine structurally related germacranolides demonstrated that the structural features required for in vivo antileukemic activity are an α,β-unsaturated ester side chain adjacent to the γ-lactone and either a primary or secondary allylic alcohol — the C-7 hydroxyl group in eupacunin satisfies this criterion [3]. No published head-to-head comparison of the cytotoxicity or PFK inhibition of eupacunin versus eupacunolin is currently available; this represents a critical evidence gap that should inform procurement decisions for comparative studies.

eupacunolin structure-activity relationship lipophilicity TPSA germacranolide differentiation

C-9 Acetate Group Distinguishes Eupacunin from Desacetyleupacunin — A Determinant of Ester Chain-Length-Dependent PFK Inhibition

Eupacunin (C₂₂H₂₈O₇) contains a C-9 acetate ester that is absent in desacetyleupacunin (C₂₀H₂₆O₆) [1]. The molecular weight difference is 42 g/mol (404.45 vs. 362.17 g/mol; ~11% reduction), and the topological polar surface area decreases from 99.10 to approximately 79 Ų upon deacetylation [2]. In a class-level SAR study of 22 melampolide-type sesquiterpene lactones, PFK inhibition was shown to increase with increasing ester chain length, reaching a maximum for hexanoate esters [3]. Although eupacunin was not included in that specific SAR panel, the principle that esterification enhances PFK inhibitory potency is directly relevant: if desacetyleupacunin were used as a substitute for eupacunin in a PFK inhibition assay, the absence of the C-9 acetate would be predicted to reduce inhibitory potency based on this class-level trend.

desacetyleupacunin acetate ester PFK inhibition deacetylation germacranolide

Natural Occurrence in Two Distinct Eupatorium Species Confirms Reproducible Isolation Routes for Procurement Planning

Eupacunin has been isolated and characterized from two independent Eupatorium species: E. cuneifolium (Kupchan et al., 1971) [1] and E. lancifolium (Herz et al., 1981) [2]. The original isolation from E. cuneifolium employed bioassay-guided fractionation monitored by KB cytotoxicity, yielding eupacunin as the antileukemic principle [3]. The subsequent isolation from E. lancifolium confirmed that eupacunin is not restricted to a single botanical source, which provides procurement flexibility. In contrast, desacetyleupacunin and eupacunolin have been reported only from E. lancifolium, limiting their sourcing options [4]. This dual-source confirmation also serves as an independent replication of the isolation protocol, reducing the risk that the reported biological activity is an artifact of a single extraction methodology or plant collection.

Eupatorium cuneifolium Eupatorium lancifolium natural product isolation phytochemistry sourcing

Eupacunin: Evidence-Backed Research Application Scenarios for Scientific Procurement Decisions


Anticancer Drug Discovery: Glycolytic Inhibition via PFK Targeting

Eupacunin inhibits phosphofructokinase through sulfhydryl reactivity, a mechanism shared with other α-methylene lactone tumor inhibitors [1]. Its unique dual-ester architecture (C-9 acetate + C-8 angelate) distinguishes it from taxodone, taxodione, vernolepin, and euparotin acetate, each of which has a different ester or quinone methide pharmacophore [2]. Research programs investigating glycolytic inhibition as an anticancer strategy — particularly in the context of the Warburg effect — should select eupacunin over single-ester germacranolides to probe the contribution of ester chain length and α,β-unsaturation to PFK inhibitory potency and selectivity [3].

Germacranolide Structure–Activity Relationship (SAR) Studies with Crystallographically Verified Scaffolds

Eupacunin is the only compound in the eupacunin–eupacunolin–desacetyleupacunin series whose absolute configuration has been determined by single-crystal X-ray crystallography (o-bromobenzoate derivative, R = 11.8%) [4]. For computational docking, molecular dynamics simulations, and pharmacophore modeling, the availability of a crystallographically verified three-dimensional structure is a critical quality requirement. Researchers conducting SAR studies should use eupacunin as the structurally validated reference scaffold against which spectroscopic-only congeners (eupacunolin, desacetyleupacunin) are compared [5].

Natural Product Sourcing and Phytochemical Reference Standard Development

Eupacunin has been independently isolated from two Eupatorium species (E. cuneifolium and E. lancifolium) by two different research groups, providing greater sourcing confidence than single-source analogs [6]. Analytical laboratories developing LC-MS or NMR-based phytochemical profiling methods for Eupatorium species should include eupacunin as a reference standard, as it is a validated marker compound for both species. The dual-source confirmation reduces the risk of batch-to-batch variability in natural product libraries [7].

Comparative Oncology Research: In Vitro-to-In Vivo Translation Studies

Eupacunin belongs to a select minority of sesquiterpene lactones that demonstrate both in vitro KB cytotoxicity and significant in vivo tumor inhibitory activity [8]. This dual activity profile makes it a valuable tool compound for studying the molecular determinants that enable in vitro-to-in vivo translation of antitumor efficacy, in contrast to the majority of sesquiterpene lactones that are cytotoxic in vitro but inactive in vivo [9]. Research programs investigating mechanisms of in vivo efficacy should select eupacunin over in vitro-only active analogs to maximize the probability of observing translatable biological effects.

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